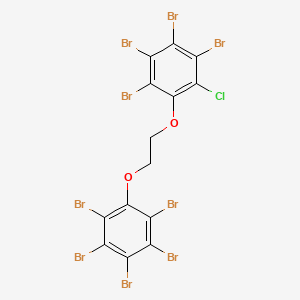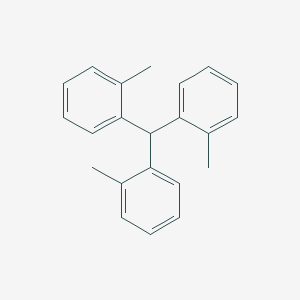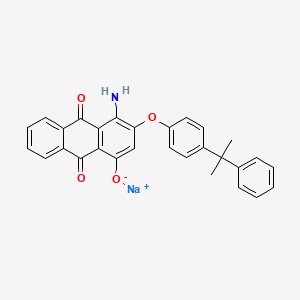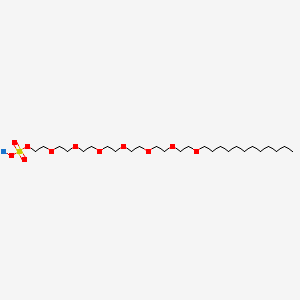
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane is a brominated flame retardant known for its high efficiency in reducing the flammability of various materials. This compound is characterized by its complex molecular structure, which includes multiple bromine atoms, making it highly effective in inhibiting combustion processes.
Vorbereitungsmethoden
The synthesis of 1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane typically involves the bromination of phenoxyethane derivatives. The reaction conditions often require the presence of a brominating agent such as bromine or a bromine-containing compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes steps like:
Bromination: Introduction of bromine atoms into the phenoxyethane structure.
Purification: Removal of by-products and unreacted starting materials.
Crystallization: Formation of the final product in a pure crystalline form.
Analyse Chemischer Reaktionen
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated phenoxyethane derivatives with different oxidation states.
Reduction: Reduction reactions may involve the removal of bromine atoms, resulting in less brominated compounds.
Substitution: Halogen exchange reactions where bromine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane has several scientific research applications:
Chemistry: Used as a flame retardant additive in polymers and resins to enhance fire resistance.
Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant textiles, electronics, and construction materials.
Wirkmechanismus
The flame-retardant properties of 1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane are primarily due to its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction effectively slows down or stops the combustion process, thereby reducing flammability. The molecular targets include the free radicals involved in the combustion chain reactions.
Vergleich Mit ähnlichen Verbindungen
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane can be compared with other brominated flame retardants such as:
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant with similar applications but different molecular structure.
Hexabromocyclododecane (HBCD): Known for its use in polystyrene foam insulation, HBCD has a different mechanism of action and environmental impact.
Decabromodiphenyl ether (DecaBDE): Used in various applications but has faced regulatory restrictions due to environmental concerns.
This compound is unique due to its specific molecular structure, which provides a balance between high flame retardancy and stability in various applications.
Eigenschaften
CAS-Nummer |
68299-27-4 |
|---|---|
Molekularformel |
C14H4Br9ClO2 |
Molekulargewicht |
958.8 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromo-6-chlorophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H4Br9ClO2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 |
InChI-Schlüssel |
IZPUDUNKMAMNJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)


![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)


![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)






![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
